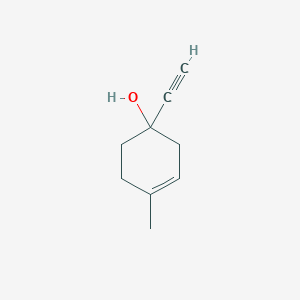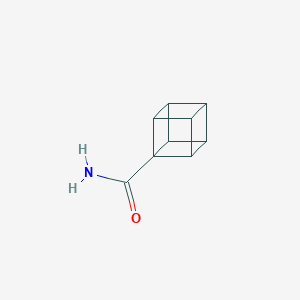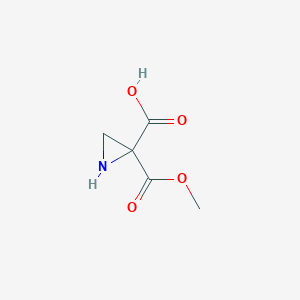
2-(Methoxycarbonyl)aziridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)aziridine-2-carboxylic acid (MAC) is a chemical compound that belongs to the class of aziridine-containing amino acids. MAC has been widely studied due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-(Methoxycarbonyl)aziridine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress in cancer cells. 2-(Methoxycarbonyl)aziridine-2-carboxylic acid has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Effets Biochimiques Et Physiologiques
2-(Methoxycarbonyl)aziridine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. 2-(Methoxycarbonyl)aziridine-2-carboxylic acid has also been shown to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methoxycarbonyl)aziridine-2-carboxylic acid has several advantages for use in laboratory experiments, including its high purity and stability. However, it can be difficult to synthesize and purify, and its low solubility in water can make it challenging to work with in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(Methoxycarbonyl)aziridine-2-carboxylic acid, including the development of new synthesis methods and the investigation of its potential use in drug discovery and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Methoxycarbonyl)aziridine-2-carboxylic acid and its potential applications in cancer therapy and other fields.
Méthodes De Synthèse
2-(Methoxycarbonyl)aziridine-2-carboxylic acid can be synthesized through several methods, including the reaction of glycine with ethyl chloroformate and aziridine, as well as the reaction of aziridine with ethyl chloroformate and methylamine. The synthesis of 2-(Methoxycarbonyl)aziridine-2-carboxylic acid is a complex process that requires careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
2-(Methoxycarbonyl)aziridine-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. 2-(Methoxycarbonyl)aziridine-2-carboxylic acid has also been investigated for its potential use as a building block in the synthesis of novel drugs and bioactive molecules.
Propriétés
Numéro CAS |
116850-90-9 |
|---|---|
Nom du produit |
2-(Methoxycarbonyl)aziridine-2-carboxylic acid |
Formule moléculaire |
C5H7NO4 |
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
2-methoxycarbonylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-10-4(9)5(2-6-5)3(7)8/h6H,2H2,1H3,(H,7,8) |
Clé InChI |
YHZSPRDNFYFALX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CN1)C(=O)O |
SMILES canonique |
COC(=O)C1(CN1)C(=O)O |
Synonymes |
2,2-Aziridinedicarboxylicacid,monomethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



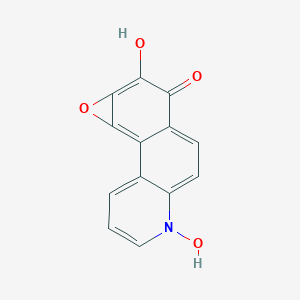

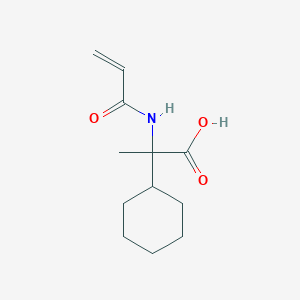
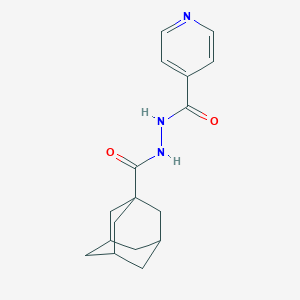
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
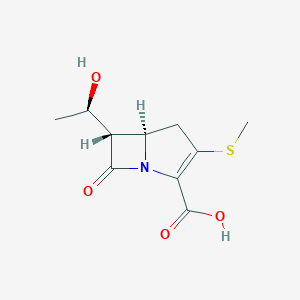
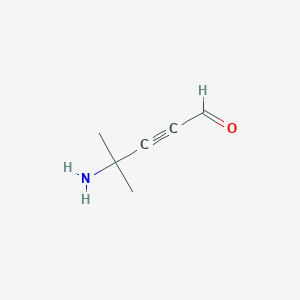
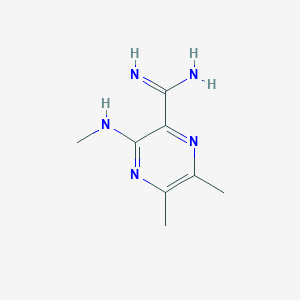
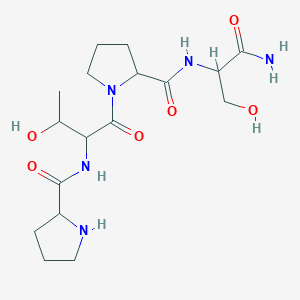
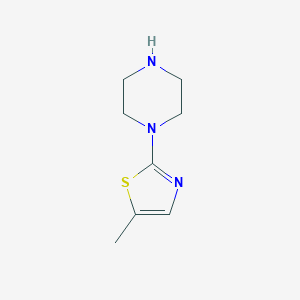
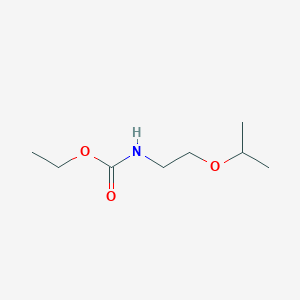
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
